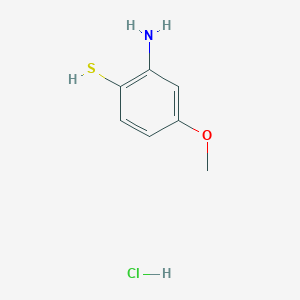

2-Amino-4-methoxybenzene-1-thiol hydrochloride

Descripción general

Descripción

2-Amino-4-methoxybenzene-1-thiol hydrochloride is a chemical compound with the molecular formula C₇H₉NOS • HCl and a molecular weight of 191.68 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxybenzene-1-thiol hydrochloride typically involves the reaction of 2-amino-4-methoxybenzenethiol with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process often includes steps such as purification through recrystallization and drying under vacuum .

Análisis De Reacciones Químicas

Substitution Reactions

The amino and thiol groups participate in nucleophilic substitution reactions, forming derivatives with biological significance.

Schiff Base Formation

The primary amino group reacts with aldehydes to form Schiff bases, which can undergo cyclization. For example:

-

Reaction with 4-methoxybenzaldehyde yields N-(4-methoxybenzylidene)-thiazol-2-amine derivatives .

-

Subsequent cyclization with thiosalicylic acid produces thiazolidinone compounds (e.g., 43 in Scheme 10 of ), which demonstrate anticancer activity against HepG2 and PC12 cell lines .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to specific positions on the aromatic ring, following the EAS mechanism .

Mechanistic Insights

-

Electrophile Attack : The electron-rich aromatic ring attacks electrophiles (e.g., NO₂⁺ in nitration).

-

Carbocation Intermediate : Forms a resonance-stabilized carbocation after electrophile attachment.

-

Deprotonation : A weak base (e.g., Cl⁻) abstracts a proton, restoring aromaticity .

Directing Effects

-

Methoxy Group : Strongly activates the ring, directing electrophiles to ortho and para positions.

-

Amino Group (Protonated) : Acts as a meta-directing, deactivating group due to its positive charge in the hydrochloride form.

Example Reaction :

Nitration would preferentially occur at the para position relative to the methoxy group, contingent on reaction conditions and competing substituent effects .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming sulfonic acids or disulfides under controlled conditions.

Experimental Evidence

-

Oxidation with hydrogen peroxide (H₂O₂) converts -SH to -SO₃H, altering biological activity .

-

Antibacterial derivatives of oxidized thiols show efficacy against E. coli and S. aureus, with MIC values ≤80 µg/ml .

Antibacterial Activity Data :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | ≤80 µg/ml |

| Staphylococcus aureus | ≤80 µg/ml |

Coordination Chemistry

The amino and thiol groups act as ligands in metal complexes. For instance:

-

Fe₃O₄ magnetic nanoparticles functionalized with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole exhibit enhanced stability and antibacterial properties .

-

Coordination occurs via lone pairs on nitrogen (NH₂) and sulfur (S), confirmed by shifts in ¹³C-NMR spectra .

Biological Implications

Derivatives of this compound show promise in:

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Organic Synthesis : 2-Amino-4-methoxybenzene-1-thiol hydrochloride is utilized as a reagent in the synthesis of various organic compounds. Its thiol group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Biology

- Enzyme Inhibition Studies : The compound has been employed in studies focusing on enzyme inhibition and protein interactions. It can act as a substrate or inhibitor in biochemical assays, providing insights into enzyme kinetics and mechanisms.

- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, modifications to the structure have led to improved antiproliferative activity against prostate cancer and melanoma cells .

Medicine

- Therapeutic Potential : Investigations into the pharmacological properties of this compound have revealed potential therapeutic effects, including antihypertensive and anxiolytic properties. The compound interacts with GABA receptors and benzodiazepine receptors, which may contribute to its sedative effects.

Industrial Applications

The compound is also utilized in industrial settings for the production of dyes, pigments, and other chemicals. Its unique chemical properties make it suitable for various applications within the chemical manufacturing industry.

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer activity of modified derivatives of this compound. The research demonstrated that specific structural modifications enhanced cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for drug development .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, highlighting its potential utility in biochemical research and drug design .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a nucleophile in substitution reactions |

| Biology | Enzyme inhibition | Significant interaction with target enzymes |

| Medicine | Antihypertensive | Modulates GABA receptor activity |

| Industrial | Dye production | Utilized in synthesizing various dyes |

Mecanismo De Acción

The mechanism of action of 2-Amino-4-methoxybenzene-1-thiol hydrochloride involves its interaction with specific molecular targets. It binds to GABA receptors, which may contribute to its antihypertensive effects. Additionally, it interacts with benzodiazepine receptors, potentially accounting for its sedative and anxiolytic properties .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-Amino-4-methoxybenzene-1-thiol hydrochloride include:

- 2-Amino-4-methoxybenzenethiol

- 2-Amino-4-methoxybenzene-1-sulfonic acid

- 2-Amino-4-methoxybenzene-1-thiol sulfate .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Actividad Biológica

Overview

2-Amino-4-methoxybenzene-1-thiol hydrochloride, known by its chemical formula C₇H₉NOS - HCl, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Weight : 191.68 g/mol

- Synthesis : Typically synthesized through the reaction of 2-amino-4-methoxybenzenethiol with hydrochloric acid under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- GABA Receptors : The compound binds to GABA receptors, which may contribute to its antihypertensive effects. This interaction suggests potential uses in managing anxiety and hypertension.

- Benzodiazepine Receptors : Its binding to benzodiazepine receptors indicates possible sedative and anxiolytic properties.

Antimicrobial Effects

Recent studies have highlighted the compound's antibacterial properties. For instance, it has been shown to exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | ≤ 80 µg/ml |

| Klebsiella spp. | ≤ 80 µg/ml |

| Shigella spp. | ≤ 80 µg/ml |

| Salmonella spp. | ≤ 80 µg/ml |

These results indicate that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit cell proliferation in certain cancer cell lines, showcasing a promising therapeutic window:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF10A (Non-cancerous) | >2.5 |

The significant difference in IC50 values between cancerous and non-cancerous cells suggests a selective cytotoxic effect, which is crucial for minimizing side effects during treatment .

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive effects of the compound in animal models. It was administered at varying doses, leading to significant reductions in blood pressure compared to control groups. The mechanism was linked to its GABAergic activity, which promotes vasodilation and reduces peripheral resistance.

Case Study 2: Antibacterial Activity

In a comparative study using efflux-deficient strains of E. coli, this compound demonstrated efficacy against strains that were resistant to common antibiotics. This highlights its potential as an alternative treatment option in antibiotic-resistant infections .

Propiedades

IUPAC Name |

2-amino-4-methoxybenzenethiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-9-5-2-3-7(10)6(8)4-5;/h2-4,10H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHFUHQVIHNIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4274-41-3 | |

| Record name | 2-amino-4-methoxybenzene-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.